molecular formula C10H13NO2 B1608978 Methyl 2-(4-aminophenyl)propanoate CAS No. 39718-97-3

Methyl 2-(4-aminophenyl)propanoate

Cat. No.: B1608978
CAS No.: 39718-97-3
M. Wt: 179.22 g/mol
InChI Key: JSQLPIGKVBUMBF-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminophenyl)propanoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Phytochemistry and Anti-inflammatory Activities

  • Methyl 2-(4-aminophenyl)propanoate is studied for its anti-inflammatory properties. A study on the tender leaves of Eucommia ulmoides Oliv. identified compounds including methyl 3-(3,4-dihydroxyphenyl)-propanoate, which exhibited modest inhibitory activities on LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021).

Herbicidal Applications

  • In agricultural research, derivatives of this compound, like dichlofop-methyl, are used as selective herbicides. Dichlofop-methyl has been shown to inhibit auxin-stimulated elongation in oats and wheat, indicating its potential use in weed control (Shimabukuro et al., 1978).

Synthesis and Characterization in Chemistry

  • The compound is a key material in synthesizing various pharmaceuticals and chemicals. For instance, it's used in the efficient stereoselective synthesis of certain compounds like RWJ-53308, which is an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
  • Countercurrent chromatography techniques have been used to enantioseparate isomers of compounds like 2-(methylphenyl)propanoic acid, which is structurally related to this compound (Jin et al., 2020).

Organometallic Chemistry

  • In the field of organometallic chemistry, derivatives of this compound are used to synthesize complex structures with potential medicinal applications. For example, planar chiral compounds containing carboxylic acid derivatives show potential as isosteric substitutes for organic drug candidates (Patra et al., 2012).

DNA Binding and Pharmacology

  • This compound derivatives have been studied for their interactions with DNA and pharmacological applications. For instance, derivatives like methyl 2-[2-(4-isobutylphenyl)propanamido]propanoate showed significant binding with DNA, indicating potential use in drug development (Arshad et al., 2017).

These studies showcase the diverse applications of this compound

Upon further research, it appears that the specific compound "this compound" does not have extensive studies directly associated with it. However, there are related compounds and derivatives that have been studied in various scientific contexts. Here are some findings from closely related research:

  • Odorous Chemical Emissions from Animal Buildings :

    • A study investigated the emissions of odorous gases, including compounds similar to this compound, from animal buildings. The research focused on measuring the concentrations and emissions of target odorous gases at different sites and found significant variations in the emissions of these compounds (Cai et al., 2010).
  • Synthesis and Characterization in Chemistry :

    • Research on the stereoselective synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for certain pharmaceutical compounds, was conducted. The study described an efficient synthesis process for this compound (Zhong et al., 1999).
    • Another study involved the enantioseparation of isomeric compounds closely related to this compound. This research focused on countercurrent chromatography techniques for separating these isomers (Jin et al., 2020).
  • Herbicidal Applications :

    • Derivatives of compounds structurally similar to this compound, such as dichlofop-methyl, have been used as selective herbicides. The study highlighted their effects on oat, wild oat, and wheat, demonstrating their potential in weed control (Shimabukuro et al., 1978).
  • Anti-inflammatory Activities :

    • Research on compounds from the leaves of Eucommia ulmoides Oliv., including those structurally related to this compound, indicated potential anti-inflammatory effects. This study provides insights into the chemical properties and bioactivities of these compounds (Ren et al., 2021).

Properties

IUPAC Name

methyl 2-(4-aminophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQLPIGKVBUMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960318
Record name Methyl 2-(4-aminophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39718-97-3
Record name Methyl 4-amino-α-methylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39718-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4-aminophenyl)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(4-aminophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(4-aminophenyl)propionate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.623
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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